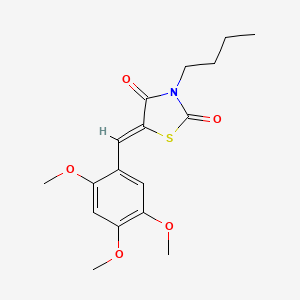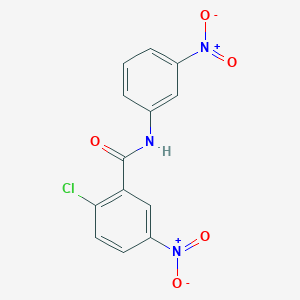![molecular formula C21H14N2O4S2 B4540137 2-(benzylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4540137.png)
2-(benzylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazole derivatives typically involves multi-step chemical reactions, starting from foundational compounds like nitrofuran. Mohammadhosseini et al. (2009) detailed the synthesis of 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles, determining structures using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance, indicative of the complex synthesis process these molecules undergo (Mohammadhosseini et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography and spectroscopic techniques, which reveal intricate details about their geometric configuration and atomic connectivity. For instance, Beloglazkina et al. (2007) explored the structure of related thiazole compounds through X-ray analysis, providing insight into their molecular architecture and electron distribution, which is crucial for understanding the behavior and reactivity of the target compound (Beloglazkina et al., 2007).
Chemical Reactions and Properties
Thiazole derivatives engage in a variety of chemical reactions, including cycloadditions, electrophilic substitutions, and complexation with metals, which are instrumental in further derivatization or application of these compounds. The reactivity pattern of these molecules can be attributed to their functional groups, as shown in studies like those by Androsov and Neckers (2007), who demonstrated the synthesis of N-substituted indole-2-thiols from thiadiazole precursors, indicating the versatile chemical behavior of thiazole derivatives (Androsov & Neckers, 2007).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are crucial for the application and handling of these compounds. Spectroscopic studies, like those by Matwijczuk et al. (2016), on similar thiazole derivatives in various solvents provide valuable data on molecular aggregation, fluorescence, and solvatochromic effects, which are essential for understanding the physical behavior of these molecules (Matwijczuk et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals, determine the utility of these compounds in synthesis and their stability. The electrophilic and nucleophilic sites within the molecule govern its reactions, as detailed in the synthesis and reactivity studies of related thiazole compounds. Theoretical and experimental studies, such as those by Amiri et al. (2016), on the electronic structure and spectroscopic characterization, contribute to a deeper understanding of the chemical properties of thiazole derivatives (Amiri et al., 2016).
Propiedades
IUPAC Name |
(4Z)-2-benzylsulfanyl-4-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S2/c24-20-17(22-21(29-20)28-13-14-6-2-1-3-7-14)12-15-10-11-19(27-15)16-8-4-5-9-18(16)23(25)26/h1-12H,13H2/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEODFKMMHZIOSC-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=N/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dimethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4540067.png)
![11-(4-chlorophenyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B4540073.png)
![N-[(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4540084.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4540087.png)
![7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4540092.png)
![3-methoxy-N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4540102.png)
![4-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4540108.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4540116.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4540128.png)

![4-({1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)morpholine](/img/structure/B4540157.png)
![2-[(3-cyclohexylpropanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B4540167.png)
